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Compound of Interest

Compound Name: Vegfr-2

Cat. No.: B10821805 Get Quote

This technical support center is designed for researchers, scientists, and drug development

professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to

increase the yield of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) protein

purification.

Frequently Asked Questions (FAQs)
Q1: Which expression system is best for high-yield VEGFR-2 production?

A1: The optimal expression system depends on the specific VEGFR-2 domain you are

expressing and the downstream application.

E. coli(e.g., BL21 strain): This is a cost-effective system for producing high yields of non-

glycosylated VEGFR-2 domains, such as the kinase domain. However, expression as

insoluble inclusion bodies is common, necessitating a refolding step.

Insect Cells (e.g., Sf9, Hi5 with baculovirus): This system can produce larger, more complex

VEGFR-2 fragments with some post-translational modifications, often resulting in soluble

and active protein. Yields can be substantial, ranging from 100 mg/L to over 1 g/L for some

recombinant proteins.[1]

Mammalian Cells (e.g., HEK293, CHO): This system is ideal for producing full-length,

glycosylated, and properly folded VEGFR-2 that is most similar to the native protein. While
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historically yielding less than microbial systems, advancements have pushed yields to the 1-

5 g/L range, with some optimized systems reaching up to 10 g/L.[2]

Q2: My His-tagged VEGFR-2 is found in the insoluble fraction after cell lysis. What should I do?

A2: Insoluble expression in E. coli often leads to the formation of inclusion bodies. To recover

your protein, you will need to solubilize these aggregates and then refold the protein. A

common approach is to use strong denaturants like 6-8 M guanidine hydrochloride (GdnHCl) or

urea to solubilize the inclusion bodies.[3] It is also recommended to perform a parallel

purification under denaturing conditions to confirm if the His-tag is hidden within the protein's

tertiary structure.[4]

Q3: How can I improve the binding of my His-tagged VEGFR-2 to the affinity column?

A3: Several factors can affect binding efficiency:

Imidazole Concentration: While used for elution, low concentrations of imidazole (20-40 mM)

in your binding and wash buffers can help reduce non-specific binding of contaminating

proteins, thereby improving the purity of your target protein. However, too high a

concentration can prevent your protein from binding.

Accessibility of the His-tag: The tag may be buried within the folded protein. Purifying under

denaturing conditions can expose the tag.[5] Alternatively, adding a flexible linker between

your protein and the tag can improve its accessibility.

Metal Ion Stripping: Components in the cell culture medium, such as EDTA, can strip the

metal ions (e.g., Ni2+) from the affinity resin. Using a resin resistant to these agents can

prevent this.[6]

Flow Rate: A slower flow rate during sample application increases the residence time on the

column, allowing for more efficient binding.

Q4: What is the best way to remove protein aggregates after refolding?

A4: Size-Exclusion Chromatography (SEC) is a crucial final step to separate correctly folded

monomeric VEGFR-2 from aggregates and any remaining contaminants. It separates
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molecules based on their size, with larger aggregates eluting before the smaller, monomeric

protein.
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Problem Possible Cause(s) Recommended Solution(s)

Low Protein Expression

- Suboptimal codon usage for

the expression host.- Toxicity

of the expressed protein to the

host cells.- Inefficient induction

conditions.

- Optimize codons for your

chosen expression system

(e.g., E. coli).- Lower the

induction temperature (e.g.,

18-25°C) and shorten the

induction time.[2]- Titrate the

inducer concentration (e.g.,

IPTG for E. coli).

VEGFR-2 in Insoluble Fraction

(Inclusion Bodies)

- High expression rate leading

to protein misfolding and

aggregation.- Lack of

necessary chaperones for

proper folding in the

expression host.

- Solubilize inclusion bodies

with 6-8 M Guanidine-HCl or

Urea.[3]- Perform a refolding

protocol, such as dialysis or

dilution, to remove the

denaturant and allow the

protein to refold.[3][7]- Co-

express with molecular

chaperones.

Low Yield After Affinity

Chromatography

- Inefficient cell lysis.- His-tag

is not accessible.- Protein is

being eluted during wash

steps.- Protein is precipitating

on the column.

- Optimize the lysis buffer with

detergents (e.g., Triton X-100,

NP-40) and use mechanical

disruption (e.g., sonication).-

Purify under denaturing

conditions to expose the tag.

[5]- Decrease the imidazole

concentration in the wash

buffer.[2]- Adjust buffer

conditions (pH, salt

concentration) to improve

protein solubility.[8]

Presence of Contaminants

After Purification

- Non-specific binding of host

proteins to the affinity resin.-

Co-purification of interacting

proteins.

- Increase the imidazole

concentration in the wash

buffer (for His-tagged

proteins).[9]- Add a secondary

purification step like Ion-
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Exchange Chromatography

(IEX) or Size-Exclusion

Chromatography (SEC).[10]

Protein Aggregation After

Elution/Refolding

- High protein concentration.-

Suboptimal buffer conditions

(pH, ionic strength).

- Perform a final polishing step

with Size-Exclusion

Chromatography (SEC) to

separate monomers from

aggregates.- Optimize the

refolding buffer by screening

different additives (e.g., L-

arginine, glycerol).

Quantitative Data
Table 1: Comparison of Typical Recombinant Protein Yields in Different Expression Systems

Expression System
Typical Protein Yield (mg/L
of culture)

Key Advantages for
VEGFR-2 Purification

E. coli 10 - 1000+
High yield, cost-effective, well-

established protocols.

Yeast (Pichia pastoris) 100 - 1000+

Capable of some post-

translational modifications,

high-density culture.

Insect Cells (Baculovirus) 100 - 1000+[1]

Good for larger proteins,

provides some post-

translational modifications,

often soluble expression.[1]

Mammalian Cells (HEK293,

CHO)

10 - 500+ (transient), up to

10,000 (stable)[2]

Provides native-like post-

translational modifications and

folding.[2]

Note: Yields are highly protein-dependent and the values presented are general estimates for

recombinant proteins.
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Table 2: Comparison of Common Lysis Buffer Components

Detergent Type Concentration
Properties & Use
Cases

Triton X-100 Non-ionic 0.1 - 1.0%

Mild detergent, good

for solubilizing

membrane proteins

while preserving

activity.

NP-40 Non-ionic 0.1 - 1.0%

Similar to Triton X-

100, commonly used

for whole-cell lysates.

[1]

SDS Anionic 0.1 - 4.0%

Strong, denaturing

detergent. Very

effective for total

protein solubilization

but will denature the

protein.[11]

CHAPS Zwitterionic 0.1 - 1.0%

Can be less

denaturing than SDS,

useful for solubilizing

membrane proteins.

Urea / GdnHCl Chaotropic 4 - 8 M

Strong denaturants

used for solubilizing

inclusion bodies.[3]

[11]

Key Experimental Protocols
Protocol 1: Purification of His-tagged VEGFR-2 from E.
coli Inclusion Bodies
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This protocol outlines the general steps for purifying His-tagged VEGFR-2 expressed as

inclusion bodies in E. coli.

Cell Lysis and Inclusion Body Isolation:

Resuspend the E. coli cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10

mM imidazole, pH 8.0) containing lysozyme and DNase.

Lyse the cells by sonication on ice.

Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes to pellet the inclusion

bodies.

Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-

100) to remove membrane contaminants, followed by a high-salt wash (e.g., 1 M NaCl) to

remove nucleic acids.[12]

Solubilization of Inclusion Bodies:

Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong

denaturant (e.g., 50 mM Tris-HCl, 300 mM NaCl, 6 M GdnHCl, 10 mM imidazole, pH 8.0).

Stir for 1-2 hours at room temperature to ensure complete solubilization.

Clarify the solubilized protein solution by centrifugation.

Affinity Chromatography (Denaturing Conditions):

Equilibrate a Ni-NTA affinity column with the solubilization buffer.

Load the clarified supernatant onto the column.

Wash the column with several column volumes of the solubilization buffer to remove

unbound proteins.

Elute the bound VEGFR-2 with a high concentration of imidazole in the solubilization

buffer (e.g., 250-500 mM imidazole).
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Protein Refolding by Dialysis:

Place the eluted protein in a dialysis bag with an appropriate molecular weight cutoff.

Perform a stepwise dialysis against a refolding buffer (e.g., 50 mM Tris-HCl, 300 mM

NaCl, pH 8.0) with decreasing concentrations of the denaturant (e.g., 4 M, 2 M, 1 M, 0.5

M, and finally no denaturant).[7][13] The refolding buffer should contain redox shuffling

agents like reduced and oxidized glutathione to facilitate proper disulfide bond formation.

Final Purification by Size-Exclusion Chromatography (SEC):

Concentrate the refolded protein.

Load the concentrated protein onto an SEC column equilibrated with a suitable storage

buffer (e.g., PBS).

Collect the fractions corresponding to the monomeric VEGFR-2 protein.

Protocol 2: Purification of Secreted VEGFR-2 from
Insect Cells
This protocol is for the purification of a secreted form of VEGFR-2 from the culture medium of

baculovirus-infected insect cells.

Harvesting and Clarification:

Separate the insect cells from the culture medium by centrifugation.

Clarify the supernatant by passing it through a 0.45 µm filter to remove any remaining cells

and debris.

Affinity Chromatography:

Equilibrate an appropriate affinity column (e.g., Ni-NTA for His-tagged protein) with a

binding buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).[5]

Load the clarified culture medium onto the column.
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Wash the column with a wash buffer containing a slightly higher concentration of imidazole

(e.g., 20 mM) to remove non-specifically bound proteins.[5]

Elute the VEGFR-2 with an elution buffer containing a high concentration of imidazole

(e.g., 250 mM).[5]

Buffer Exchange and Polishing:

Exchange the buffer of the eluted protein into a suitable buffer for downstream applications

using dialysis or a desalting column.

If necessary, perform a final polishing step using SEC to remove any aggregates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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